molecular formula C10H7N3O4 B3328703 2-(3-Pyridyl)-1H-imidazole-4,5-dicarboxylic acid CAS No. 51294-28-1

2-(3-Pyridyl)-1H-imidazole-4,5-dicarboxylic acid

Cat. No.: B3328703
CAS No.: 51294-28-1
M. Wt: 233.18 g/mol
InChI Key: HLANIEAGYFMGJV-UHFFFAOYSA-N
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Description

2-(3-Pyridyl)-1H-imidazole-4,5-dicarboxylic acid (H₃PyIDC) is a multifunctional ligand featuring an imidazole core substituted with a pyridyl group at the 2-position and two carboxylic acid groups at the 4,5-positions. This ligand is notable for its diverse coordination modes, enabled by the N-donor from the pyridyl ring and O-donors from the carboxylic groups. H₃PyIDC has been widely used to construct coordination polymers (CPs) and metal-organic frameworks (MOFs) due to its ability to bind transition and lanthanide metals. For instance, a cobalt(II) CP derived from H₃PyIDC forms a 2D layered structure with photocatalytic activity for degrading Rhodamine B . Similarly, a mixed-valence Cu(II)/Cu(I) CP based on H₃PyIDC exhibits a 2D network, highlighting its structural versatility .

Properties

IUPAC Name

2-pyridin-3-yl-1H-imidazole-4,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-9(15)6-7(10(16)17)13-8(12-6)5-2-1-3-11-4-5/h1-4H,(H,12,13)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLANIEAGYFMGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=C(N2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyridyl)-1H-imidazole-4,5-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the imidazole ring can be constructed through a series of condensation reactions involving suitable reagents and catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Pyridyl)-1H-imidazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or imidazole rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research has highlighted the antiviral properties of imidazole derivatives, including 2-(3-Pyridyl)-1H-imidazole-4,5-dicarboxylic acid. For instance, derivatives of imidazole-4,5-dicarboxylic acid have shown promising activity against dengue virus and yellow fever virus. A study demonstrated that specific derivatives exhibited inhibitory effects at micromolar levels, with one compound showing an effective concentration (EC50) of 0.93 μM against dengue virus replication in Vero cells . This suggests that H3IDC and its derivatives could serve as scaffolds for developing new antiviral agents.

Cytotoxicity and Anticancer Properties
Another area of interest is the cytotoxicity of imidazole derivatives against various cancer cell lines. Compounds featuring the imidazole core have been investigated for their potential to inhibit cancer cell proliferation. For example, certain derivatives displayed selective activity against leukemia cell lines, indicating their potential for further development as anticancer agents .

Coordination Chemistry

Metal-Organic Frameworks (MOFs)
this compound acts as a versatile ligand in the formation of metal-organic frameworks (MOFs). Its ability to coordinate with various metal ions allows for the construction of complex structures with diverse topologies. Recent studies have reported the synthesis of unique MOFs using H3IDC that exhibit interesting properties such as enhanced thermal stability and porosity .

Metal Ion Framework Type Notable Properties
Zn(II)0-DimensionalHigh thermal stability
Mn(II)3-DimensionalMagnetic properties
Cu(II)2-DimensionalCatalytic activity

This table summarizes some of the notable MOFs synthesized using this compound.

Catalysis
The compound has also been explored for its catalytic properties. The coordination ability of H3IDC allows it to function as a catalyst in various organic reactions, including cross-coupling reactions involving palladium complexes. The PEPPSI-type NHC Pd(II) metallosurfactants derived from imidazole-4,5-dicarboxylic acid have shown significant promise in catalysis due to their stability and efficiency .

Materials Science

Synthesis of Functional Materials
The unique structural features of this compound enable its use in synthesizing functional materials. For instance, it has been employed in the development of surfactants and other polymeric materials that exhibit desirable properties such as increased solubility and enhanced surface activity .

Mechanism of Action

The mechanism of action of 2-(3-Pyridyl)-1H-imidazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare H₃PyIDC with structurally related imidazole-dicarboxylic acid derivatives, emphasizing substituent effects on coordination behavior, structural topologies, and functional properties.

Pyridyl Isomerism: 3-Pyridyl vs. 4-Pyridyl Substitution

  • H₃PyIDC (3-Pyridyl) : The 3-pyridyl group provides a bent geometry, facilitating diverse coordination modes. For example, in [Co(HL)(H₂O)]ₙ, the ligand adopts a µ₂-η²:η¹ bridging mode, forming a 2D layered structure .
  • 2-(4-Pyridyl)-1H-imidazole-4,5-dicarboxylic Acid: The 4-pyridyl substituent (linear geometry) promotes distinct packing. Its monohydrate crystal structure (space group P2₁) shows intermolecular hydrogen bonding between pyridyl N and carboxyl O atoms, differing from H₃PyIDC’s coordination patterns .

Carboxyphenyl Derivatives: Substituent Position Effects

  • 2-(4-Carboxyphenyl)-1H-imidazole-4,5-dicarboxylic Acid (H₄pCPhIDC) : Forms a 2D Ca(II) CP, [Ca(p-CPhH₂IDC)(H₂O)]ₙ, where the ligand acts in a µ₃-mode, bridging three Ca centers. The para-carboxyphenyl group enhances structural rigidity compared to H₃PyIDC .
  • 2-(2-Carboxyphenyl)-1H-imidazole-4,5-dicarboxylic Acid (H₄oCPhIDC) : Creates a dinuclear Cd(II) complex, [Cd₂(o-CPhH₂IDC)₂(H₂O)₆]·4H₂O, with the ortho-substituent limiting dimensionality due to steric hindrance .

Spacer-Modified Ligands: Enhanced Structural Tunability

  • 2,2′-(1,3-Propanediyl)bis-1H-imidazole-4,5-dicarboxylic Acid (H₆pbidc) : The flexible propane spacer allows for higher structural diversity. For instance, Mn(II) and Zn(II) CPs derived from H₆pbidc exhibit 3D frameworks, contrasting with the 2D networks of H₃PyIDC-based CPs .

Functional Group Variations: Hydroxymethyl vs. Methoxyphenyl

  • 2-(Hydroxymethyl)-1H-imidazole-4,5-dicarboxylic Acid (H₄hmIDC): The hydroxymethyl group introduces additional O-donors, enabling coordination to both hard (e.g., Ca²⁺) and soft (e.g., Cd²⁺) metals. This contrasts with H₃PyIDC’s reliance on N,O-donors .
  • 2-(3-Methoxyphenyl)-1H-imidazole-4,5-dicarboxylic Acid (H₃MOPhIDC) : The electron-donating methoxy group modifies electronic properties, leading to a 3D supramolecular Cd(II) CP with strong fluorescence, unlike the photocatalytic behavior of H₃PyIDC-based systems .

Data Table: Key Structural and Functional Comparisons

Substituent/Compound Coordination Modes Structural Features Applications References
3-Pyridyl (H₃PyIDC) µ₂-η²:η¹ (N,O) 2D layered CPs Photocatalysis
4-Pyridyl Intermolecular H-bonding Monoclinic crystals Structural studies
4-Carboxyphenyl (H₄pCPhIDC) µ₃-bridging 2D Ca(II) polymer N/A
2-Carboxyphenyl (H₄oCPhIDC) Chelating + bridging Dinuclear Cd(II) complex N/A
4-Cyanophenyl Ligand-centered emission 3D MOFs Fe³⁺ sensing
3-Methoxyphenyl (H₃MOPhIDC) O,N-chelation 3D supramolecular network Fluorescence

Biological Activity

Introduction

2-(3-Pyridyl)-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound that combines pyridine and imidazole functionalities. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features both the pyridine and imidazole rings with dicarboxylic acid groups. This unique structure contributes to its diverse biological activities.

Table 1: Structural Characteristics

ComponentDescription
Chemical FormulaC₁₁H₈N₂O₄
Molecular Weight232.19 g/mol
Functional GroupsPyridine, Imidazole, Dicarboxylic Acid

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Its mechanisms may include:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes, modulating their activity.
  • Receptor Binding : It can bind to specific receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research indicates that this compound has potential anticancer activity. In vitro studies have shown that derivatives of imidazole compounds can induce apoptosis in various cancer cell lines. For instance:

  • Cytotoxicity Studies : The compound demonstrated significant cytotoxic effects against human leukemia cell lines (CEM-13 and U-937), with IC₅₀ values indicating potent activity .
  • Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis through caspase activation .

Antiviral Activity

The compound has also been evaluated for antiviral properties. Notably, derivatives have shown inhibitory effects against dengue virus (DENV) and yellow fever virus (YFV):

  • Inhibition Studies : Some derivatives displayed EC₅₀ values in the micromolar range against these viruses, indicating potential as antiviral agents .
  • Structural Modifications : Alterations in the imidazole core have been linked to enhanced antiviral potency .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties:

  • Activity Against Bacteria : Tests against Escherichia coli and Bacillus cereus showed varying degrees of sensitivity, with Gram-positive bacteria being more susceptible .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Table 2: Summary of Research Findings

Study ReferenceBiological ActivityKey Findings
AnticancerInduced apoptosis in leukemia cell lines; IC₅₀ values < 10 µM.
AntiviralEC₅₀ values for DENV inhibition < 2 µM; structural modifications enhance activity.
AntimicrobialEffective against Gram-positive bacteria; MIC values < 10 µg/mL.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-pyridyl)-1H-imidazole-4,5-dicarboxylic acid, and how can experimental conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-component reactions (MCRs) involving pyridine derivatives, glyoxal, and ammonium acetate under reflux conditions. Optimization involves varying solvents (e.g., ethanol vs. DMF), catalysts (e.g., acetic acid or Lewis acids), and reaction time (6–24 hours). For example, microwave-assisted synthesis reduces reaction time by 50% while maintaining >80% yield . Purity is enhanced via recrystallization in ethanol/water mixtures (1:2 v/v) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation, revealing bond lengths (e.g., C–N: 1.32–1.35 Å) and dihedral angles between the pyridyl and imidazole rings (~15–25°) . Complementary techniques include:

  • FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretching), 1550–1600 cm⁻¹ (C=N imidazole), and 2500–3300 cm⁻¹ (O–H carboxylic acid).
  • NMR : 1^1H NMR in DMSO-d₆ shows doublets for pyridyl protons (δ 8.5–9.0 ppm) and imidazole NH (δ 12.5 ppm) .

Q. What are the primary research applications of this compound in materials science?

  • Methodological Answer : The compound acts as a polydentate ligand in coordination polymers due to its four donor sites (two carboxylate O, pyridyl N, and imidazole N). For example, it forms 2D networks with Cu(II) or Co(II) ions, characterized by single-crystal XRD and magnetic susceptibility measurements. These polymers exhibit potential in gas adsorption (e.g., CO₂ selectivity > 90% at 298 K) and catalysis (e.g., oxidation of alkanes with turnover numbers up to 500) .

Advanced Research Questions

Q. How does the coordination chemistry of this compound differ when paired with transition metals vs. lanthanides?

  • Methodological Answer : With transition metals (e.g., Cu²⁺, Fe³⁺), the ligand adopts a μ₃-bridging mode, forming 2D/3D frameworks with high thermal stability (>400°C). Lanthanides (e.g., Eu³⁺, Tb³⁺) favor 1D chains due to larger ionic radii, leading to luminescent properties (quantum yield: 15–30%) via antenna effects. Spectroscopic titration (UV-Vis, fluorescence) and DFT calculations (B3LYP/6-31G*) confirm metal-ligand charge transfer mechanisms .

Q. What computational methods are effective for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model frontier molecular orbitals (HOMO-LUMO gaps: ~4.5 eV) to predict electron-transfer pathways. Molecular docking (AutoDock Vina) evaluates enzyme inhibition (e.g., COX-2 binding affinity: −9.2 kcal/mol). Reaction pathway searches using the Artificial Force Induced Reaction (AFIR) method identify intermediates in catalytic cycles .

Q. How can researchers address contradictory data in studies on the compound’s enzymatic inhibition efficacy?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., buffer pH, enzyme source). A standardized protocol includes:

  • Kinetic assays : Measure IC₅₀ values under fixed conditions (pH 7.4, 25°C).
  • Control experiments : Use known inhibitors (e.g., aspirin for COX-1/COX-2) to validate assay sensitivity.
  • Statistical analysis : Apply ANOVA (p < 0.05) to compare results across labs, accounting for batch-to-batch ligand purity (±5% by HPLC) .

Q. What strategies improve the compound’s solubility and stability in biological assays?

  • Methodological Answer : Solubility is enhanced via:

  • Co-crystallization : With cyclodextrins (e.g., β-CD) increases aqueous solubility by 10-fold.
  • Derivatization : Methyl esterification of carboxyl groups reduces polarity (logP increases from −1.2 to 1.5).
    Stability is improved by storing lyophilized samples at −80°C under argon, with degradation monitored via LC-MS (99% purity retained after 6 months) .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

  • Methodological Answer : Replace traditional solvents (DMF, THF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) or ionic liquids. Catalytic systems using immobilized enzymes (e.g., lipases) reduce waste. Continuous flow reactors minimize energy use (30% reduction in E-factor) and improve atom economy (>85%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(3-Pyridyl)-1H-imidazole-4,5-dicarboxylic acid
Reactant of Route 2
2-(3-Pyridyl)-1H-imidazole-4,5-dicarboxylic acid

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